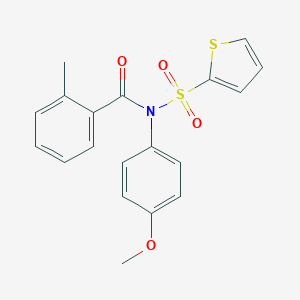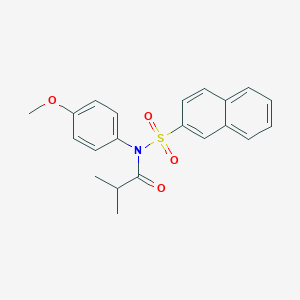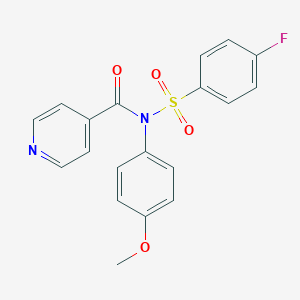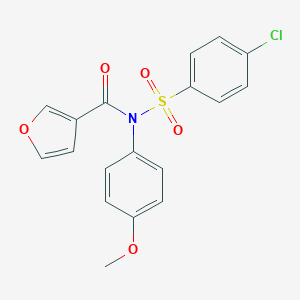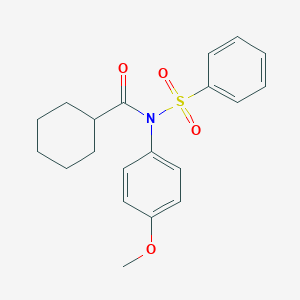![molecular formula C12H13ClN2O2S B284108 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CM-675, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be effective in a number of different lab experiments. In
Mécanisme D'action
The mechanism of action for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of dipeptidyl peptidase IV (DPP-IV), which is an enzyme that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a promising candidate for scientific research. Some of these effects include the inhibition of DPP-IV activity, the reduction of blood glucose levels, and the enhancement of insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide in lab experiments is its ability to inhibit DPP-IV activity, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be suitable for use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, new synthesis methods and purification techniques may be developed to make this compound more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis method for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide involves a multi-step process that begins with the reaction of 4-chloro-2-methoxy-5-methylphenylamine with ethyl chloroacetate in the presence of sodium hydride. This reaction results in the formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxoacetamide. This intermediate is then reacted with sodium thiolate to form this compound, which is the final product.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has a number of potential scientific research applications. One of the most promising uses for this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C12H13ClN2O2S |
|---|---|
Poids moléculaire |
284.76 g/mol |
Nom IUPAC |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-5-10(11(17-2)6-9(8)13)15-12(16)7-18-4-3-14/h5-6H,4,7H2,1-2H3,(H,15,16) |
Clé InChI |
KBQSSNNVHUDOIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSCC#N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
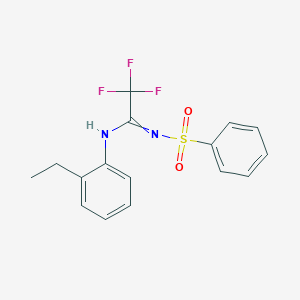
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
